molecular formula C13H9BrFN3O2 B2667781 2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide CAS No. 1797598-93-6

2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide

Cat. No. B2667781
CAS RN: 1797598-93-6
M. Wt: 338.136
InChI Key: LIDUIWBSXHLPRC-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFA, and it is a synthetic molecule that belongs to the oxazole class of compounds. BFA has been widely studied for its potential use in scientific research, particularly in the fields of biochemistry, pharmacology, and cell biology.

Mechanism of Action

BFA exerts its effects by inhibiting the activity of ADP-ribosylation factors (ARFs), which are small GTPases that regulate intracellular trafficking. BFA binds to the nucleotide-binding site of ARFs, preventing their activation and leading to the disruption of the Golgi complex.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. In addition to disrupting intracellular trafficking, BFA has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFA in lab experiments is its specificity for ARFs. BFA is a highly specific inhibitor of ARFs, which makes it a valuable tool for studying intracellular trafficking. However, one of the limitations of using BFA is its potential toxicity. BFA has been shown to be toxic to certain cell types, and its effects on cell viability must be carefully monitored.

Future Directions

There are a number of potential future directions for research on BFA. One area of interest is the development of new analogs of BFA with improved specificity and reduced toxicity. Another area of interest is the use of BFA as a therapeutic agent for the treatment of cancer and viral infections. Additionally, BFA may have applications in the development of new drug delivery systems, as its ability to disrupt intracellular trafficking could be harnessed to improve the delivery of drugs to their targets.

Synthesis Methods

The synthesis of BFA involves a multi-step process that begins with the condensation of 4-bromo-2-fluoroaniline with ethyl cyanoacetate to form an intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the oxazole ring, followed by the addition of a cyanoethyl group to the nitrogen atom. The final step involves the addition of a carboxamide group to the oxazole ring, resulting in the formation of BFA.

Scientific Research Applications

BFA has been extensively studied for its potential applications in scientific research. One of the most significant applications of BFA is its use as a tool to study intracellular trafficking. BFA has been shown to disrupt the Golgi complex, which is responsible for the processing and sorting of proteins and lipids in the cell. By disrupting this process, BFA can be used to study the mechanisms of intracellular trafficking and protein sorting.

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3O2/c1-7(5-16)17-12(19)11-6-20-13(18-11)9-3-2-8(14)4-10(9)15/h2-4,6-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDUIWBSXHLPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=COC(=N1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide

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